molecular formula C13H13ClN4O B2543492 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine CAS No. 2415538-89-3

5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine

Cat. No. B2543492
CAS RN: 2415538-89-3
M. Wt: 276.72
InChI Key: SIQTWTJUAPLDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine, also known as CP-868,596, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine works by binding to the ATP-binding site of the EGFR and preventing the receptor from being activated. This, in turn, inhibits downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. By inhibiting these pathways, 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine can slow the growth and spread of cancer cells.
Biochemical and Physiological Effects:
5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of tumors and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine is its specificity for the EGFR. This makes it a potentially effective treatment for cancers that overexpress this receptor. However, one limitation of 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine is that it may not be effective in cancers that have developed resistance to other EGFR inhibitors. Additionally, more research is needed to determine the optimal dosage and treatment schedule for 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine.

Future Directions

There are several future directions for research on 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine. One area of interest is the development of combination therapies that include 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine and other targeted therapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine. Additionally, more research is needed to determine the optimal treatment schedule and dosing for 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine in different types of cancer.

Synthesis Methods

5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine can be synthesized through a multistep process that involves the reaction of 2-chloro-4-methylpyridine with 2-amino-3-chloropyridine to form 2-chloro-4-methyl-3-(2-pyridyl)pyridine. This compound is then reacted with 1-(2,3-epoxypropoxy)-3-(isopropylamino)propane to form 5-chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine.

Scientific Research Applications

5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine has been studied for its potential therapeutic applications in the treatment of cancer. Specifically, it has been shown to inhibit the growth of tumors in preclinical models of non-small cell lung cancer and breast cancer. 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine works by inhibiting the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer.

properties

IUPAC Name

5-chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-9-4-11(2-3-15-9)19-12-7-18(8-12)13-16-5-10(14)6-17-13/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQTWTJUAPLDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine

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